
(1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11C-MK-3168 es un trazador novedoso de tomografía por emisión de positrones (PET) específicamente diseñado para la obtención de imágenes de la hidrolasa de amida de ácido graso (FAAH) en el cerebro. La FAAH es una enzima responsable de la degradación de la anandamida, un neurotransmisor involucrado en la regulación del dolor, el estado de ánimo y el apetito. La inhibición de la FAAH produce efectos analgésicos y antiinflamatorios, lo que convierte a 11C-MK-3168 en una herramienta valiosa tanto en entornos clínicos como de investigación .
Métodos De Preparación
La síntesis de 11C-MK-3168 implica la incorporación de carbono-11, un isótopo radiactivo, en la estructura molecular. La ruta sintética generalmente comienza con la preparación de un compuesto precursor, que luego se etiqueta con carbono-11 utilizando un módulo de síntesis radioquímica. Las condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo y catalizadores como paladio sobre carbono. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para garantizar la pureza radioquímica y química .
Análisis De Reacciones Químicas
11C-MK-3168 principalmente experimenta reacciones típicas de los trazadores PET, incluyendo el etiquetado radiactivo y las subsecuentes transformaciones metabólicas en sistemas biológicos. El compuesto está diseñado para ser estable bajo condiciones fisiológicas, pero puede sufrir hidrólisis y oxidación in vivo. Los reactivos comunes utilizados en su síntesis incluyen yoduro de metilo marcado con carbono-11 y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones son el trazador PET marcado y sus metabolitos .
Aplicaciones Científicas De Investigación
11C-MK-3168 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar la cinética y la dinámica de la inhibición de la FAAH. En biología y medicina, sirve como una herramienta de diagnóstico para la obtención de imágenes de la actividad de la FAAH en el cerebro, lo que ayuda a comprender los trastornos neurológicos como el dolor crónico, la ansiedad y la depresión. El compuesto también se utiliza en ensayos preclínicos y clínicos para evaluar la eficacia de nuevos inhibidores de la FAAH .
Mecanismo De Acción
El mecanismo de acción de 11C-MK-3168 implica su unión a la FAAH, inhibiendo así la actividad de la enzima. Esta inhibición previene la degradación de la anandamida, lo que lleva a niveles elevados de este neurotransmisor en el cerebro. Los niveles elevados de anandamida producen efectos analgésicos y antiinflamatorios. Los objetivos moleculares de 11C-MK-3168 incluyen el sitio activo de la FAAH, y las vías involucradas están principalmente relacionadas con el sistema endocannabinoide .
Comparación Con Compuestos Similares
11C-MK-3168 es único en su alta selectividad y afinidad por la FAAH en comparación con otros trazadores PET. Los compuestos similares incluyen 11C-FAAH-1906 y otros inhibidores de la FAAH. Si bien 11C-FAAH-1906 también se dirige a la FAAH, tiene diferentes propiedades farmacocinéticas y permeabilidad cerebral. 11C-MK-3168 se prefiere por su rápida captación cerebral y señal específica en regiones enriquecidas en FAAH, lo que lo convierte en una opción superior para estudios de imagen .
Propiedades
Número CAS |
1242441-58-2 |
|---|---|
Fórmula molecular |
C21H21ClN4OS |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-(111C)methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1/i3-1 |
Clave InChI |
WRBFPGYDKJBYBI-LGNYVVAJSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N(C=N3)[11CH3])SC4=NC=C(C=C4)Cl |
SMILES canónico |
CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


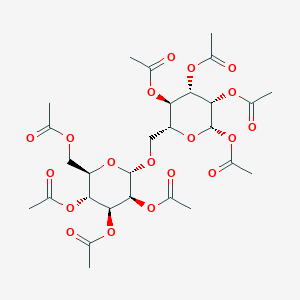
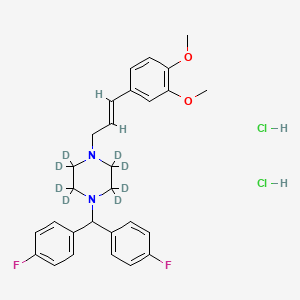
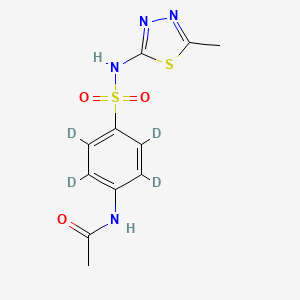
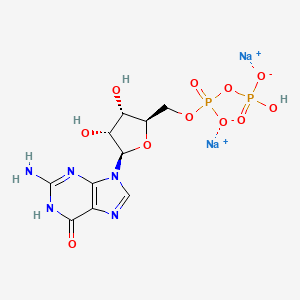

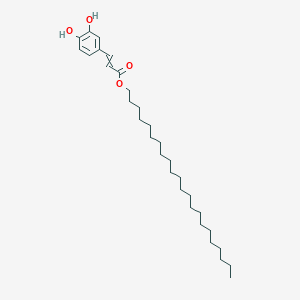
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
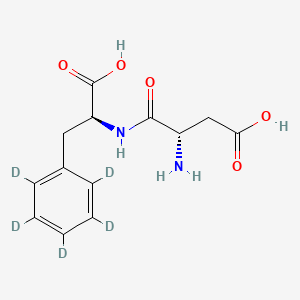
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
